REACTION_CXSMILES
|
C(OC(OCC)[C:5]([CH:21]=O)([CH2:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=1)[C:6]#[N:7])C.[NH2:26][C:27]([NH2:29])=[NH:28]>C(O)C>[NH2:29][C:27]1[N:28]=[C:6]([NH2:7])[C:5]([CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:21][N:26]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
up to 85°
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield crude product (24.4 g, 84.1%)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISSOLUTION
|
Details
|
by dissolving
|
Type
|
CUSTOM
|
Details
|
the crude product in hot aqueous acetic acid and reprecipitation with concentrated ammonium hydroxide
|
Type
|
WASH
|
Details
|
The precipitate was washed twice with water, once with cold acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 67.2% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(OCC)[C:5]([CH:21]=O)([CH2:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=1)[C:6]#[N:7])C.[NH2:26][C:27]([NH2:29])=[NH:28]>C(O)C>[NH2:29][C:27]1[N:28]=[C:6]([NH2:7])[C:5]([CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:21][N:26]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
up to 85°
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield crude product (24.4 g, 84.1%)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISSOLUTION
|
Details
|
by dissolving
|
Type
|
CUSTOM
|
Details
|
the crude product in hot aqueous acetic acid and reprecipitation with concentrated ammonium hydroxide
|
Type
|
WASH
|
Details
|
The precipitate was washed twice with water, once with cold acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 67.2% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |